molecular formula C23H24FN5OS B6488176 2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-57-0

2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488176
CAS No.: 887219-57-0
M. Wt: 437.5 g/mol
InChI Key: YHGDWKBQIFBGHL-UHFFFAOYSA-N
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Description

The compound 2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS: 887219-65-0, Molecular Formula: C₁₉H₂₄FN₅O₂S, Molecular Weight: 405.49 g/mol) features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural attributes include:

  • A 2-ethyl group at position 2.
  • A hydroxol (-OH) group at position 4.
  • A bulky substituent at position 5: a methyl bridge connecting a 4-fluorophenyl ring and a 4-phenylpiperazinyl moiety.

Properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGDWKBQIFBGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences physicochemical properties and target selectivity.

Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Differences Reference
Target Compound 4-Phenylpiperazinyl 405.49 Baseline structure for comparison
BI96745 4-(2-Hydroxyethyl)piperazinyl 405.49 Hydroxyethyl group enhances hydrophilicity; potential for improved solubility
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 4-(Furan-2-carbonyl)piperazinyl 505.54 Furan-carbonyl introduces electron-withdrawing effects; may alter metabolic stability
5-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl 516.53 Spirocyclic substituent increases steric bulk; may reduce CNS penetration

Key Findings :

  • Hydrophilic groups (e.g., hydroxyethyl in BI96745) improve aqueous solubility, critical for bioavailability .
  • Bulky substituents (e.g., spirocyclic systems) may hinder blood-brain barrier (BBB) penetration, limiting CNS applications .

Aryl Group Modifications

The fluorophenyl group’s position and additional substituents on aryl rings modulate binding affinity and lipophilicity.

Compound Name Aryl Substituents Molecular Weight (g/mol) Key Differences Reference
Target Compound 4-Fluorophenyl 405.49 Baseline fluorophenyl group
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 3-Chlorophenyl + 4-ethoxy-3-methoxyphenyl 511.99 Chlorine and methoxy groups increase lipophilicity; ethoxy may enhance metabolic resistance
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Multi-fluorophenyl 561.57 Multiple fluorine atoms enhance electronegativity; may improve target selectivity

Key Findings :

  • Chlorine and methoxy groups increase logP values, favoring membrane permeability but risking off-target interactions .
  • Multi-fluorinated analogs exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Core Heterocycle Variations

Modifications to the triazole-thiazole core alter electronic properties and bioactivity.

Compound Name Core Structure Key Differences Reference
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole Baseline core
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Thiadiazole replaces thiazole; broader antimicrobial activity reported
7-(4-Chlorophenyl)-2-(4-fluorophenyl)-1-(N-substituted)benzenesulfonamide thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine-5(1H)-thione Thieno-triazolo-pyrimidine Expanded ring system; sulfonamide group introduces anti-inflammatory potential

Key Findings :

  • Thiadiazole-containing analogs show enhanced antimicrobial activity but reduced CNS selectivity .
  • Larger fused cores (e.g., thieno-pyrimidine) expand pharmacological scope but complicate synthesis .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Water Solubility (mg/mL)*
Target Compound 405.49 2.8 0.12
BI96745 405.49 2.1 0.35
5-({1,4-Dioxa...} () 516.53 3.5 0.05

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